Ferulic Acid-d3

Vue d'ensemble

Description

Ferulic acid is a phenolic antioxidant that is naturally found in bran and bamboo shoots, among other plants . It is a hydroxycinnamic acid, an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is classified as a phenolic phytochemical or polyphenol .

Synthesis Analysis

Ferulic acid derivatives have been designed and synthesized in search of highly active compounds . The design and microwave-assisted synthesis of mono and bis-amide derivatives of ferulic acid have been achieved under solvent-free conditions .Molecular Structure Analysis

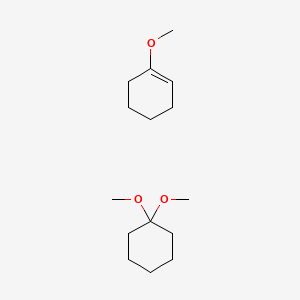

Ferulic acid (FA), (3-methoxy-4-hydroxyl cinnamic), with the molecular formula is C10H10O4, is a phenolic organic compound . The presence of further two proton doublets with J= 15 Hz at δ 6.24 and 7.65 suggests the presence of H-2’ and H-1’ in the side chain of the compound respectively .Chemical Reactions Analysis

A theoretical study on the reaction mechanism of FA scavenging two damaging radicals (·OH and ·NO2) was investigated through the density functional theory (DFT) method. Two most possible reaction mechanisms, hydrogen atom transfer (HAT) and radical adduct formation (RAF), were studied .Physical and Chemical Properties Analysis

Ferulic acid is a crystalline powder with a molar mass of 194.18 g/mol . Its melting point ranges from 168 to 172 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 372.3±27.0 °C at 760 mmHg .Applications De Recherche Scientifique

Pharmaceutical Functions and Applications in Foods : Ferulic Acid is recognized for its antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. It is beneficial for coronary disease, lowering cholesterol, and increasing sperm viability. Due to its low toxicity, it is widely used in the food and cosmetic industries, including as a raw material for vanillin production, a cross-linking agent for food gels, and in sports foods and skin protection agents (Ou & Kwok, 2004).

Synthesis of Water-soluble Derivatives : Ferulic Acid's applications are extended through the synthesis of water-soluble derivatives like feruloyl diglycerols, enhancing its use in food, cosmetic, and health products. These derivatives demonstrate antioxidant properties comparable to Ferulic Acid itself (Kikugawa et al., 2012).

Biomedical Applications in Nanofibers : Ferulic Acid encapsulated in electrospun nanofibers exhibits potential for biomedical applications. These nanofibers show promise in therapeutic uses due to their free radical scavenging activity and cytotoxicity against cancer cells (Vashisth et al., 2015).

Analytical Methodologies for Quantification : Due to its high antioxidant properties and applications in various industries, accurate quantification methodologies for Ferulic Acid and its oligomers are critical. This enables effective extraction from waste materials of the agricultural industry (Barberousse et al., 2008).

Antioxidant and Antimicrobial Activities : Ferulic Acid shows significant antioxidant and antimicrobial activities, making it useful for developing bio-based materials for technological applications, including medical purposes (Berton et al., 2020).

Use in Skin Care Formulations : Its protective role for skin structures and inhibition of melanogenesis positions Ferulic Acid as a key ingredient in skin care formulations, particularly as a photoprotective agent and in anti-aging processes. However, its rapid oxidation limits its use (Zduńska et al., 2018).

Development of Biobased Epoxy Precursors : Ferulic Acid is used as a renewable starting material for new biobased epoxy precursors, exploiting its presence in agricultural byproducts. This application showcases its utility in creating more sustainable materials (Ménard et al., 2017).

Combination with Other Drugs for Enhanced Efficacy : Its combination with metformin has shown enhanced efficacy in anti-diabetic therapy, demonstrating the potential of Ferulic Acid in hybrid drug combinations (Nankar et al., 2017).

Mécanisme D'action

Target of Action

Ferulic Acid-d3, also known as Ferulic Acid (FA), is a phenolic organic compound found in various medicinal plants and food raw materials . It has been found to act on a series of intracellular and extracellular targets, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play crucial roles in cell signaling, apoptosis, and cell cycle regulation.

Mode of Action

FA exhibits various biological activities, such as antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . FA can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Biochemical Pathways

FA is involved in the regulation of several signaling pathways. It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It acts on the PI3K/AKT, Bcl-2, and P53 pathways , which are vital for cell survival, growth, and apoptosis. In addition, FA can suppress oxidative stress by inhibiting the mRNA and protein expression of CYP2E1 .

Pharmacokinetics

It is known that fa shows rapid absorption, high tissue distribution, low bioavailability, rapid metabolism, and elimination after oral administration . The relative bioavailability of FA after transdermal administration can be calculated using a specific equation .

Result of Action

FA has shown to have protective effects on liver injury induced by various factors, mainly through the signal pathways related to TLR4/NF-κB and Keap1/Nrf2 . It can also inhibit liver fibrosis, liver steatosis, and reduce lipid toxicity, improve insulin resistance in the liver, and exert an anti-liver cancer effect .

Action Environment

FA is a natural active substance present in plant cell walls, with antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It is abundant in numerous cereals and grains, fruits and vegetables, some beverages, as well as in monocot plants . The environment, including the presence of other compounds and the pH, can influence the action, efficacy, and stability of FA .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ferulic Acid-d3 plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with reactive oxygen species (ROS), where this compound acts as a scavenger, neutralizing these harmful molecules. Additionally, it interacts with enzymes such as tyrosine ammonia-lyase and p-coumarate 3-hydroxylase, which are involved in its biosynthesis . These interactions help in stabilizing the cellular environment and protecting against oxidative stress.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for cell survival and proliferation . This compound also affects the expression of genes involved in antioxidant defense, such as those encoding for superoxide dismutase and catalase. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of ROS .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and neutralizes ROS, thereby preventing oxidative damage to cellular components . This compound also inhibits the activity of enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . This inhibition helps in maintaining the balance of neurotransmitters in the brain and protecting against neurodegenerative diseases. Additionally, this compound modulates gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antioxidant activity can decrease due to degradation . Long-term studies have shown that this compound can maintain its protective effects on cellular function for extended periods, although the extent of protection may diminish over time. In vitro and in vivo studies have demonstrated that this compound can provide sustained antioxidant protection, but its efficacy may be influenced by factors such as concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide neuroprotective effects, improve cognitive function, and reduce oxidative stress . At high doses, it may exhibit toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway, where it is synthesized from phenylalanine and tyrosine . It interacts with enzymes such as tyrosine ammonia-lyase and p-coumarate 3-hydroxylase, which catalyze its formation from precursor molecules . This compound also affects metabolic flux by modulating the activity of enzymes involved in the detoxification of ROS and the synthesis of other phenolic compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in different cellular compartments, including the cytoplasm and mitochondria, where it exerts its antioxidant effects . The distribution of this compound within tissues is influenced by factors such as its solubility and the presence of binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membrane . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can protect against oxidative damage by scavenging ROS and enhancing the activity of antioxidant enzymes . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its function and activity .

Propriétés

IUPAC Name |

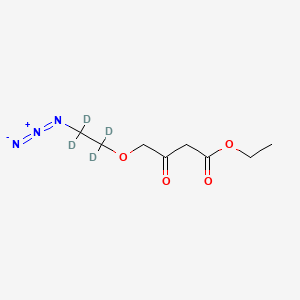

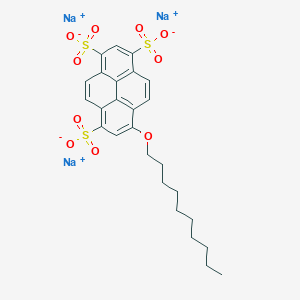

(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-CGLOQUBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is ferulic acid-d3 used instead of regular ferulic acid in these studies?

A1: this compound serves as an internal standard in these studies. [, ] An internal standard is a compound similar to the analyte (ferulic acid in this case) but distinguishable by analytical techniques like mass spectrometry. Introducing a known amount of the internal standard helps to account for variations in sample preparation and analysis, leading to more accurate and reliable quantification of ferulic acid in biological samples.

Q2: How does the use of mass fragmentography coupled with this compound benefit the analysis of ferulic acid in plasma?

A2: Mass fragmentography, also known as selected ion monitoring (SIM), enhances the sensitivity and specificity of the analysis. [] By focusing on specific ions of both ferulic acid and this compound, the technique minimizes interference from other compounds present in the plasma. This is particularly important for complex biological samples. The use of this compound further improves the accuracy by providing a direct point of comparison for the analyte's signal, leading to more reliable quantification of ferulic acid concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)